molecular formula C18H22FN3O3S B5560123 N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide

N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide

Cat. No. B5560123
M. Wt: 379.5 g/mol
InChI Key: ZKLGBSLEIGYZDF-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of compounds related to N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide involves various strategies, including the use of sulfonamides derived from serine and threonine, which can undergo unexpected rearrangements to form pyrrolidin-3-ones (Králová et al., 2019). Other synthesis methods demonstrate the efficiency of pyrrolidine-based catalysts for stereoselective reactions (Singh et al., 2013).

Molecular Structure Analysis The molecular conformations and structure of similar compounds have been extensively studied, revealing detailed insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding in different dimensions (Sagar et al., 2017).

Chemical Reactions and Properties The chemical reactivity and properties of these compounds are characterized by their participation in various chemical reactions, including aminooxygenation and dioxygenation processes, which highlight their versatility and potential for generating diverse molecular structures (Wdowik & Chemler, 2017).

Physical Properties Analysis Studies on compounds with similar structures have focused on their crystal structure and physical properties, providing insights into their stability, molecular interactions, and potential applications. For instance, the study by Huang et al. (2021) on boric acid ester intermediates offers a glimpse into the crystalline properties and theoretical calculations aligning with experimental data, which can be pertinent for understanding the physical characteristics of the target compound (Huang et al., 2021).

Chemical Properties Analysis The chemical properties of similar compounds have been examined through various analyses, including their role as catalysts in enantioselective reactions and their behavior as inhibitors in biological systems. This not only sheds light on their chemical behavior but also on their potential utility in pharmaceutical applications (Zu et al., 2008).

Scientific Research Applications

Organocatalysis

Pyrrolidine-based compounds have been demonstrated as efficient organocatalysts in asymmetric Michael addition reactions, achieving high yields and excellent stereoselectivity without the use of additives. These catalysts facilitate the synthesis of various γ-nitro carbonyl compounds, highlighting their potential in creating chiral building blocks for pharmaceuticals and fine chemicals (Singh et al., 2013).

Electropolymerization and Supercapacitors

Ionic liquids containing pyrrolidinium ions have been explored as electropolymerization media for conductive polymers like poly(3-methylthiophene), which are used in hybrid supercapacitors. These studies show that pyrrolidinium-based ionic liquids can significantly affect the polymer's electrochemical performance, suggesting applications in energy storage technologies (Biso et al., 2008).

Medicinal Chemistry and Drug Discovery

Pyrrolidine sulfones, especially those featuring phenyl and fluorophenyl groups, have been identified as selective, orally active inverse agonists for the RORγt receptor. Such compounds have shown promise in modulating immune responses, indicating potential applications in treating autoimmune diseases and inflammatory conditions (Duan et al., 2019).

properties

IUPAC Name

N-[[(2S,4S)-4-fluoro-1-(1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3S/c1-21-9-5-8-17(21)18(23)22-12-15(19)10-16(22)11-20-26(24,25)13-14-6-3-2-4-7-14/h2-9,15-16,20H,10-13H2,1H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLGBSLEIGYZDF-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CC(CC2CNS(=O)(=O)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(=O)N2C[C@H](C[C@H]2CNS(=O)(=O)CC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidin-2-yl}methyl)-1-phenylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.